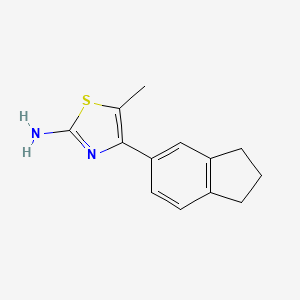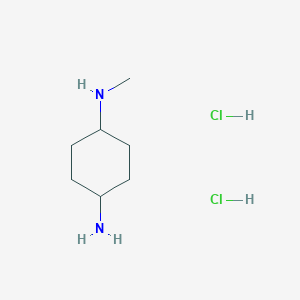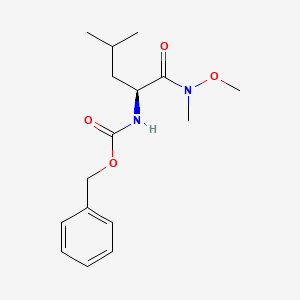
2-Phenylindolizine-1,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylindolizine-1,3-dicarbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol . It is a nitro compound that has been utilized in the synthesis of various pharmaceuticals and drugs . This compound is known for its solubility in water and its ability to inhibit the acetylation of sirtuin 1 by inhibiting its deacetylase activity .
Vorbereitungsmethoden
The synthesis of 2-Phenylindolizine-1,3-dicarbaldehyde involves several methods, including classical methodologies such as the Scholtz or Chichibabin reactions . Recent advances have introduced new strategies, including transition metal-catalyzed reactions and approaches based on oxidative coupling . Industrial production methods often involve radical-induced synthetic approaches due to their efficiency in heterocycle construction and high atom- and step-economy .
Analyse Chemischer Reaktionen
2-Phenylindolizine-1,3-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include electrophiles such as I⁺ and CHO⁺ . Major products formed from these reactions include 5-formyl- and 5-iodoindolizine . The compound’s ability to inhibit the acetylation of sirtuin 1 also plays a significant role in its chemical reactivity .
Wissenschaftliche Forschungsanwendungen
2-Phenylindolizine-1,3-dicarbaldehyde has a wide range of scientific research applications. It has been used in the synthesis of various pharmaceuticals and drugs . In biology, it inhibits cancer cell proliferation in vitro and colorectal carcinoma growth in vivo . In chemistry, it serves as a precursor for the synthesis of advanced functional dyes with excellent fluorescence properties .
Wirkmechanismus
The mechanism of action of 2-Phenylindolizine-1,3-dicarbaldehyde involves the inhibition of the acetylation of sirtuin 1 by inhibiting its deacetylase activity . This inhibition prevents the deacetylation of acetylated histones, leading to an increase in the transcription of genes regulated by histone acetylation . The compound’s ability to inhibit cancer cell proliferation is also linked to this mechanism .
Vergleich Mit ähnlichen Verbindungen
2-Phenylindolizine-1,3-dicarbaldehyde is unique due to its specific inhibition of sirtuin 1 and its applications in cancer research . Similar compounds include other indolizine derivatives such as 5-formylindolizine and 5-iodoindolizine . These compounds share similar structural features but differ in their specific biological activities and applications .
Eigenschaften
IUPAC Name |
2-phenylindolizine-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-10-13-14-8-4-5-9-17(14)15(11-19)16(13)12-6-2-1-3-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGYDURVFFIHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2532909.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2532921.png)




methanone](/img/structure/B2532928.png)
![N-benzyl-4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2532930.png)
